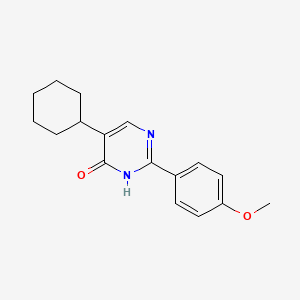
5-Methoxy-2,3,4,6,7,8-hexamethylnaphthalen-1(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxy-2,3,4,6,7,8-hexamethylnaphthalen-1(4H)-one is a synthetic organic compound. It belongs to the class of naphthalenes, which are polycyclic aromatic hydrocarbons. This compound is characterized by the presence of multiple methoxy and methyl groups attached to the naphthalene ring system.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2,3,4,6,7,8-hexamethylnaphthalen-1(4H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available naphthalene derivatives.
Methoxylation: Introduction of methoxy groups can be achieved through methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.
Methylation: The addition of methyl groups can be carried out using methylating agents like methyl iodide or methyl triflate under basic conditions.
Cyclization: The formation of the naphthalene ring system may involve cyclization reactions under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methoxy-2,3,4,6,7,8-hexamethylnaphthalen-1(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the methoxy or methyl groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or hydrocarbons.
Applications De Recherche Scientifique
Chemistry: Used as a precursor or intermediate in the synthesis of more complex organic molecules.
Biology: May be studied for its biological activity and potential therapeutic effects.
Medicine: Could be investigated for its pharmacological properties and potential use in drug development.
Industry: May find applications in the production of specialty chemicals, dyes, and materials.
Mécanisme D'action
The mechanism of action of 5-Methoxy-2,3,4,6,7,8-hexamethylnaphthalen-1(4H)-one would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxy-1-naphthaldehyde: Another methoxy-substituted naphthalene derivative.
1,4-Dimethoxynaphthalene: A naphthalene compound with methoxy groups at different positions.
Hexamethylnaphthalene: A naphthalene derivative with multiple methyl groups but no methoxy groups.
Uniqueness
5-Methoxy-2,3,4,6,7,8-hexamethylnaphthalen-1(4H)-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other naphthalene derivatives.
Propriétés
Numéro CAS |
61357-61-7 |
|---|---|
Formule moléculaire |
C17H22O2 |
Poids moléculaire |
258.35 g/mol |
Nom IUPAC |
5-methoxy-2,3,4,6,7,8-hexamethyl-4H-naphthalen-1-one |
InChI |
InChI=1S/C17H22O2/c1-8-11(4)15-14(16(18)12(8)5)10(3)9(2)13(6)17(15)19-7/h11H,1-7H3 |
Clé InChI |
KUGVIKRXUFFUCK-UHFFFAOYSA-N |
SMILES canonique |
CC1C(=C(C(=O)C2=C1C(=C(C(=C2C)C)C)OC)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[Di(propan-2-yl)amino]-3-phenylcycloprop-2-ene-1-thione](/img/structure/B14593372.png)
![Pyrrolidine, 1-[[3-methylene-2-(1-pyrrolidinyl)-1-cyclohexen-1-yl]methyl]-](/img/structure/B14593374.png)

![1-{1-[2-(5-Nitro-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14593379.png)

![3,3-Bis[(2-hydroxyethyl)sulfanyl]-1-(thiophen-2-YL)prop-2-EN-1-one](/img/structure/B14593400.png)


![[3-(ethoxycarbonylamino)phenyl] N-hydroxy-N-phenylcarbamate](/img/structure/B14593425.png)
![Urea, N-(1,3-dioxo-2-azaspiro[4.5]dec-2-yl)-N'-phenyl-](/img/structure/B14593431.png)

![(2Z)-3-(Diphenylmethyl)-2-[(2-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B14593437.png)
![Benzene, [[1-(phenylmethylene)propyl]thio]-](/img/structure/B14593443.png)
